Methyl (4-bromo-2-iodophenyl)acetate
Description
Significance of Arylacetates as Versatile Building Blocks in Organic Chemistry
Arylacetates, and their corresponding acids, are widely recognized as valuable precursors in a multitude of organic transformations. dntb.gov.uaresearchgate.net Their utility stems from the reactivity of the methylene (B1212753) group adjacent to the carbonyl, which can be deprotonated to form an enolate, and the various reactions of the ester functionality itself. These compounds serve as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. nih.gov The arylacetic acid moiety is a core structural motif in many biologically active compounds. researchgate.net
The versatility of arylacetates is evident in their participation in reactions such as:
α-Arylation: The coupling of the enolate of an arylacetate with an aryl halide is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of diarylacetic acid derivatives. organic-chemistry.org
Decarboxylation: The carboxyl group of arylacetic acids can be removed, often under photolytic or catalytic conditions, to generate benzyl (B1604629) radicals or anions, which can then participate in further reactions. researchgate.net
Directed C-H Activation: The carboxylic acid or ester group can act as a directing group, facilitating the functionalization of otherwise unreactive C-H bonds on the aromatic ring. researchgate.net
Strategic Importance of Polyhalogenated Aromatic Systems in Chemical Research
Polyhalogenated aromatic compounds are of immense strategic importance in chemical research and development. wikipedia.org The presence of multiple halogen atoms on an aromatic ring imparts unique chemical and physical properties and provides multiple reaction handles for further synthetic elaboration. researchgate.net The type of halogen and its position on the ring dictate the reactivity, allowing for selective transformations.
The key advantages of polyhalogenated aromatic systems include:
Orthogonal Reactivity: Different halogen atoms (e.g., bromine and iodine) exhibit distinct reactivities in various cross-coupling reactions. For instance, an iodine substituent is generally more reactive than a bromine substituent in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for sequential and site-selective modifications of the aromatic ring.
Modulation of Electronic Properties: Halogen atoms are electron-withdrawing through the inductive effect, which can significantly influence the reactivity of the aromatic ring and any attached functional groups.
Increased Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can be a crucial factor in the design of bioactive compounds.
The study of polycyclic aromatic hydrocarbons (PAHs) further highlights the significance of complex aromatic systems in environmental and materials science. wikipedia.orgnih.gov
Positioning of Methyl (4-bromo-2-iodophenyl)acetate within Contemporary Synthetic Methodologies
This compound is strategically positioned as a highly versatile intermediate in contemporary organic synthesis. Its structure combines the reactive motifs of an arylacetate with the orthogonal reactivity of two different halogen atoms on the aromatic ring. This unique combination allows for a stepwise and controlled elaboration of the molecule.
The primary utility of this compound lies in its potential for sequential cross-coupling reactions. The more reactive iodo group at the 2-position can be selectively functionalized, for example, through a Sonogashira coupling with a terminal alkyne or a Suzuki coupling with a boronic acid, leaving the bromo group at the 4-position intact for a subsequent transformation. This sequential functionalization is a powerful strategy for the convergent synthesis of complex, highly substituted aromatic compounds.
The table below presents a comparative overview of the physicochemical properties of related monohalogenated and dihalogenated phenylacetate (B1230308) and benzoate (B1203000) derivatives, which can provide an approximation of the expected properties of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl 2-(4-bromophenyl)acetate | 41841-16-1 | C₉H₉BrO₂ | 229.07 | 138-140 (13 Torr) |
| Methyl 2-(3-iodophenyl)acetate | 502649-73-2 | C₉H₉IO₂ | 276.07 | Not available |
| Methyl 4-bromo-2-iodobenzoate | 1093418-75-7 | C₈H₆BrIO₂ | 340.94 | 326.2 ± 27.0 |
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 | C₉H₈BrFO₂ | 247.06 | 265.4 ± 25.0 |
Structure
2D Structure
Properties
CAS No. |
885681-97-0 |
|---|---|
Molecular Formula |
C9H8BrIO2 |
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2-iodophenyl)acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 |
InChI Key |
IFJFTXNNXWJBMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Bromo 2 Iodophenyl Acetate
Direct Synthesis Routes to Methyl (4-bromo-2-iodophenyl)acetate
Direct synthesis routes to this compound primarily involve the formation of the ester from the corresponding carboxylic acid or the direct halogenation of a suitable phenylacetate (B1230308) precursor.
Esterification Reactions of (4-bromo-2-iodophenyl)acetic Acid
The most straightforward method for the synthesis of this compound is the esterification of (4-bromo-2-iodophenyl)acetic acid. The Fischer esterification, a classic and widely used method, is particularly relevant. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of methanol is often used, and the water produced during the reaction is removed. wikipedia.orgpearson.comorganic-chemistry.org
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.orgmasterorganicchemistry.com
Table 1: Representative Conditions for Fischer Esterification
| Carboxylic Acid Precursor | Alcohol | Catalyst | Reaction Conditions | Yield | Reference |
| (4-bromophenyl)acetic acid | Methanol | Sulfuric Acid | Reflux | High | wikipedia.org |
| 2-bromophenylacetic acid | Methanol | Sulfuric Acid | Reflux, 30 min | 99% | chemicalbook.com |
| (4-iodophenyl)acetic acid | Methanol | Thionyl Chloride | 0°C to room temp, 1h | High | ambeed.com |
This table presents data for structurally similar compounds to illustrate typical reaction conditions for the esterification of (4-bromo-2-iodophenyl)acetic acid.
Halogenation Strategies for Substituted Phenylacetates
Another direct approach involves the halogenation of a pre-existing substituted phenylacetate. For instance, the synthesis could theoretically proceed via the iodination of methyl (4-bromophenyl)acetate or the bromination of methyl (2-iodophenyl)acetate. These reactions are typically electrophilic aromatic substitutions, where the halogen is introduced onto the aromatic ring.
The feasibility and regioselectivity of such reactions depend on the directing effects of the substituents already present on the phenyl ring. The acetoxy group is an ortho-, para-director, while halogens are also ortho-, para-directing but deactivating. The interplay of these electronic effects would determine the position of the incoming halogen. Lewis acids are often employed as catalysts to facilitate these halogenation reactions. wikipedia.orgevitachem.com
Indirect Synthetic Pathways Towards this compound
Indirect synthetic routes involve the construction of the target molecule through a series of chemical transformations, starting from more readily available precursor compounds. These multi-step sequences allow for the precise installation of the desired functional groups on the aromatic ring.
Transformations from Precursor Compounds
A plausible indirect route to this compound could commence with a precursor such as a substituted aniline (B41778). For example, 4-bromo-2-iodoaniline (B187669) could serve as a starting material. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce a different functional group that can be later converted to the acetic acid side chain. The Sandmeyer reaction is a versatile method for the transformation of aryl amines into aryl halides. nih.gov
Another potential precursor could be a substituted phenol, such as 2-iodophenol. Bromination of this precursor would yield a di-halogenated phenol, which could then undergo further reactions to introduce the acetic acid moiety, followed by esterification. evitachem.com
Multi-step Reaction Sequences for Aromatic Ring Functionalization
A comprehensive multi-step synthesis allows for a controlled and systematic functionalization of the aromatic ring to achieve the desired substitution pattern. A hypothetical synthetic sequence could begin with a commercially available starting material like 4-bromoaniline (B143363).
Protection of the amine: The amino group of 4-bromoaniline can be protected, for instance, by acetylation with acetic anhydride (B1165640). youtube.com
Iodination: The protected aniline can then be subjected to iodination to introduce the iodine atom at the ortho position.
Deprotection and Diazotization: The protecting group is then removed to regenerate the amino group, which is subsequently converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium.
Sandmeyer Reaction: The diazonium salt can be converted to a nitrile group (-CN) via a Sandmeyer reaction using copper(I) cyanide.
Hydrolysis and Esterification: The nitrile is then hydrolyzed to the corresponding carboxylic acid, (4-bromo-2-iodophenyl)acetic acid, which is finally esterified with methanol to yield the target compound, this compound.
This multi-step approach offers flexibility and control over the introduction of each substituent.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical aspect of any synthetic methodology to ensure high yields and purity of the final product. For the synthesis of this compound, several parameters can be fine-tuned.
In the esterification reaction , the choice of acid catalyst, reaction temperature, and reaction time can significantly impact the yield. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. Alternative catalysts, such as Lewis acids or solid acid catalysts, can be explored. google.comnih.gov The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. pearson.com Using a large excess of methanol can also drive the reaction to completion. masterorganicchemistry.com
For halogenation reactions , the choice of halogenating agent, solvent, and catalyst is important. The reaction temperature also plays a critical role in controlling the regioselectivity and preventing over-halogenation.
Investigation of Solvent Effects on Reaction Efficacy
The choice of solvent is a critical parameter in organic synthesis, as it can significantly influence reaction rates, yields, and even the course of a reaction. For the synthesis of aryl acetates, a variety of solvents can be employed, and their effects are often tied to the specific reaction mechanism.
In reactions such as the esterification of (4-bromo-2-iodophenyl)acetic acid with methanol, polar protic solvents like methanol itself can serve as both the reagent and the solvent. In such cases, the high concentration of the alcohol drives the equilibrium towards the product side. For other synthetic steps, such as the potential synthesis of the phenylacetic acid precursor via cross-coupling reactions, the choice of solvent is crucial. For instance, in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds, solvents are selected based on their ability to dissolve the reactants and the catalyst, as well as their influence on the catalytic cycle. A study on Suzuki-Miyaura reactions highlighted the importance of solvent selection, with a range of solvents being screened to determine the optimal conditions for the desired transformation. mdpi.com While specific data on the solvent effects for the synthesis of this compound is not extensively documented, general principles of solvent selection in organic synthesis would apply. The ideal solvent should be inert to the reactants and products, have a suitable boiling point for the desired reaction temperature, and facilitate the dissolution of all components of the reaction mixture.
Influence of Temperature and Pressure on Synthetic Efficiency
Temperature and pressure are fundamental physical parameters that can be manipulated to control the rate and efficiency of chemical reactions. In the synthesis of this compound, these factors play a significant role.
The esterification step, typically acid-catalyzed, is often carried out at elevated temperatures to increase the reaction rate. Refluxing the reaction mixture is a common practice to maintain a constant and sufficiently high temperature. For instance, the synthesis of related phenylacetic acid derivatives has been carried out at temperatures ranging from 60°C to 120°C. chemicalbook.com
In reactions that may involve gaseous reagents or byproducts, pressure can also be a key variable. For example, if the synthesis were to involve a carbonylation step to introduce the acetate (B1210297) moiety, the pressure of carbon monoxide would be a critical parameter to optimize. chemicalbook.com For the more common synthetic routes to this compound, the reactions are typically conducted at atmospheric pressure.
The optimization of temperature is a crucial aspect of maximizing the yield and minimizing the formation of byproducts. In a study on the Suzuki-Miyaura coupling, it was observed that the reaction yield increased with temperature up to an optimal point, after which the yield remained constant or decreased. researchgate.net This highlights the importance of empirical determination of the ideal temperature for a specific synthetic transformation.
Role of Catalysts and Reagents in Directed Synthesis
Catalysts and reagents are at the heart of directed synthesis, enabling specific chemical transformations with high efficiency and selectivity. In the synthesis of this compound, both catalysts and a careful selection of reagents are essential.
One potential synthetic route involves the esterification of (4-bromo-2-iodophenyl)acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. chemicalbook.com Alternatively, Lewis acids can be employed to catalyze the esterification or a transesterification reaction. A patent for the synthesis of a similar compound, methyl alpha-bromo-2-chlorophenylacetate, investigated the use of different Lewis acid catalysts for the transesterification of the corresponding carboxylic acid with methyl acetate. google.com The results of this study are summarized in the table below, illustrating the impact of the catalyst on the reaction yield.
| Catalyst | Reaction Time (hours) | Yield (%) |
|---|---|---|
| Titanium tetrachloride | 4 | 93.37 |
| Titanium tetrachloride | 8 | 92.61 |
| Titanium tetrachloride | 2 | 85.80 |
| Magnesium perchlorate | 8 | 75.80 |
| Zinc chloride | 8 | Not specified, but lower than others |
The data indicates that Titanium tetrachloride is a highly effective catalyst for this type of transformation, providing high yields in relatively short reaction times. google.com
Purification and Isolation Techniques for this compound
Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual catalyst. For compounds like this compound, a combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography)
Silica gel column chromatography is a powerful and widely used technique for the purification of organic compounds. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) as they are passed through the column with a mobile phase (a solvent or a mixture of solvents).
For the purification of this compound, a non-polar solvent system would likely be effective, given the compound's structure. A common approach for similar compounds involves using a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate. mdpi.com The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected. The purity of the fractions is typically monitored by thin-layer chromatography (TLC). Fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. mdpi.com
Crystallization and Recrystallization Procedures
Crystallization is a purification technique based on the differences in solubility of a compound and its impurities in a particular solvent at different temperatures. libretexts.org Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. youtube.com
The key to successful recrystallization is the selection of an appropriate solvent. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. youtube.com Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The process generally involves the following steps:
Dissolving the solute: The impure solid is placed in a flask, and the hot solvent is added portion-wise until the solid just dissolves. youtube.com
Hot filtration (if necessary): If there are any insoluble impurities, the hot solution is filtered to remove them.
Cooling and crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. youtube.com
Isolation of crystals: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. youtube.com
For a compound like this compound, a solvent system would need to be determined empirically, testing various solvents of differing polarities to find one that provides good crystal recovery and purity.
Reactivity and Transformation Pathways of Methyl 4 Bromo 2 Iodophenyl Acetate
Halogen-Specific Reactivity of Methyl (4-bromo-2-iodophenyl)acetate
The presence of two different halogen atoms on the phenyl ring, bromine and iodine, is a key feature of this compound. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in various cross-coupling reactions due to its lower bond dissociation energy. This differential reactivity allows for selective functionalization at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the higher reactivity of the C-I bond would be expected to dominate in these transformations.
Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. It is anticipated that this compound would selectively react at the iodine-bearing carbon with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) derivative.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Selective coupling at the C-I bond of this compound with an alkyne would be the expected outcome, yielding an acetylenic derivative.
Heck Reaction: This reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. The iodine substituent would be the preferred site for the Heck reaction, leading to the formation of a substituted stilbene (B7821643) derivative.
Nucleophilic Aromatic Substitution (SNAr) Studies
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. The ester group in this compound is only moderately electron-withdrawing. Therefore, SNAr reactions are not expected to be a primary transformation pathway under standard conditions. For such a reaction to occur, highly reactive nucleophiles and harsh reaction conditions would likely be necessary.
Organometallic Reagent Interactions (e.g., Grignard, Organolithium)
The reaction of this compound with organometallic reagents like Grignard or organolithium reagents would likely proceed via a halogen-metal exchange. The greater reactivity of the carbon-iodine bond suggests that the iodine atom would preferentially undergo exchange to form an organometallic intermediate. This intermediate could then be trapped with various electrophiles. However, the presence of the ester functional group, which is also reactive towards these organometallic reagents, would likely lead to competing side reactions, complicating the outcome.
Ester Group Transformations in this compound
The methyl ester group of the title compound can undergo typical ester transformations.
Hydrolysis to (4-bromo-2-iodophenyl)acetic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, (4-bromo-2-iodophenyl)acetic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, using a base such as sodium hydroxide, followed by acidic workup, is a common method for this transformation.
Transesterification Processes
Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl (4-bromo-2-iodophenyl)acetate.
Reduction to (4-bromo-2-iodophenyl)ethanol
The transformation of this compound to (4-bromo-2-iodophenyl)ethanol involves the reduction of the methyl ester functional group to a primary alcohol. This is a common and fundamental transformation in organic synthesis. Due to the relatively low reactivity of esters, strong reducing agents are typically required to achieve this conversion efficiently.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction. chemistrysteps.comquora.com It is a potent source of hydride ions (H⁻) and is capable of reducing a wide variety of carbonyl compounds, including esters and carboxylic acids. libretexts.org Sodium borohydride (B1222165) (NaBH₄), while a useful reagent for the reduction of aldehydes and ketones, is generally not reactive enough to reduce esters under standard conditions. quora.comlibretexts.orgyoutube.com
The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Unlike the reduction of aldehydes or ketones, this intermediate contains a good leaving group (the methoxide (B1231860) ion, -OCH₃). The intermediate collapses, expelling the methoxide and forming an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride from LiAlH₄ to form an alkoxide intermediate. A final aqueous workup step protonates the alkoxide to yield the primary alcohol, (4-bromo-2-iodophenyl)ethanol. chemistrysteps.com It is crucial to use an excess of the reducing agent to ensure the reaction goes to completion. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reactivity of LiAlH₄ with protic solvents like water and alcohols. reddit.com
| Parameter | Details |
| Starting Material | This compound |
| Product | (4-bromo-2-iodophenyl)ethanol |
| Typical Reagent | Lithium aluminum hydride (LiAlH₄) |
| Stoichiometry | Excess LiAlH₄ required |
| Solvent | Anhydrous ether or THF |
| Reaction Steps | 1. Nucleophilic hydride attack |
| 2. Elimination of methoxide to form aldehyde intermediate | |
| 3. Second hydride attack on aldehyde | |
| 4. Aqueous workup to protonate alkoxide |
Reactivity of the Phenylacetate (B1230308) Moiety in this compound
Alpha-Carbon Functionalization Reactions (e.g., Alkylation, Acylation)
The phenylacetate moiety of this compound possesses acidic protons on the alpha-carbon (the CH₂ group adjacent to the ester carbonyl). These protons can be removed by a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the functionalization of the alpha-position.
Alkylation: Alpha-alkylation is achieved by treating the ester with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). libretexts.org The enolate attacks the alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.org The choice of base is critical; weaker bases like alkoxides can lead to competing self-condensation reactions (e.g., Claisen condensation). LDA is ideal as it is a very strong base, but it is sterically hindered, which minimizes its nucleophilic character.
Acylation: Similarly, the enolate generated from this compound can be acylated by reacting it with an acylating agent, such as an acyl chloride or an anhydride (B1165640). This reaction introduces an acyl group at the alpha-position, leading to the formation of a β-keto ester. These products are valuable synthetic intermediates.
For both alkylation and acylation, the reaction conditions must be carefully controlled. The use of a strong base at low temperatures (typically -78 °C) in an anhydrous solvent like THF is standard practice to ensure complete enolate formation and to prevent side reactions.
| Reaction Type | Base | Electrophile | Product Type |
| Alpha-Alkylation | Lithium diisopropylamide (LDA) | Alkyl halide (R-X) | α-Alkyl phenylacetate |
| Alpha-Acylation | Lithium diisopropylamide (LDA) | Acyl chloride (RCOCl) | β-Keto ester |
Radical Chemistry Investigations
The presence of a carbon-iodine bond in this compound makes it a potential substrate for radical chemistry. Aryl iodides are known to undergo homolytic cleavage of the C-I bond upon UV irradiation to form aryl radicals. nih.govmcgill.ca This photochemical approach provides a pathway to generate a (4-bromo-2-(methoxycarbonylmethyl)phenyl) radical intermediate under mild, metal-free conditions. nih.govspringernature.com
Once formed, this aryl radical can participate in a variety of transformations. A key area of investigation is intramolecular radical cyclization. If a suitable radical acceptor, such as an alkene or alkyne, were tethered to the molecule (for instance, by modifying the ester group), the aryl radical could add to the unsaturated bond to form a new ring system. For example, photo-induced radical cyclization of N-(2-iodo-aryl) acrylamides is a known method for synthesizing oxindole (B195798) scaffolds. nih.gov Analogous strategies could potentially be applied to derivatives of this compound to construct novel heterocyclic frameworks.
Intermolecular radical reactions are also a possibility. The photochemically generated aryl radical could be trapped by various radical acceptors or participate in atom transfer reactions. Such investigations could lead to new methods for the functionalization of the ortho-position of the phenylacetate.
Chemoselective Functionalization Strategies
Differential Reactivity of Bromine and Iodine Substituents
The presence of two different halogen atoms on the aromatic ring of this compound allows for highly selective sequential functionalization. The reactivity of aryl halides in many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, is dependent on the nature of the halogen. nih.govrsc.org The general order of reactivity is I > Br > Cl > F. nih.gov
This reactivity difference stems from the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker C-I bond undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) much more readily than the stronger C-Br bond. nobelprize.org
This differential reactivity enables the chemoselective functionalization at the C-2 position (iodine) while leaving the C-4 position (bromine) untouched. researchgate.net For example, a Sonogashira coupling with a terminal alkyne, a Suzuki coupling with a boronic acid, or a Heck coupling with an alkene can be performed selectively at the iodo-substituted position under carefully controlled conditions. organic-chemistry.orgwikipedia.orglibretexts.org The resulting product, a 2-substituted-(4-bromophenyl)acetate, retains the bromine atom, which can then be used for a subsequent, different cross-coupling reaction under more forcing conditions, allowing for the stepwise and controlled synthesis of complex, polysubstituted aromatic compounds.
| Cross-Coupling Reaction | Coupling Partner | Selective Position | Rationale |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-2 (Iodine) | C-I bond is more reactive towards Pd(0) oxidative addition than C-Br. nih.govox.ac.uk |
| Sonogashira | Terminal Alkyne | C-2 (Iodine) | C-I bond is more reactive towards Pd(0) oxidative addition than C-Br. organic-chemistry.orglibretexts.org |
| Heck | Alkene | C-2 (Iodine) | C-I bond is more reactive towards Pd(0) oxidative addition than C-Br. rsc.org |
Application and Removal of Protecting Groups in Selective Transformations
Protecting groups are essential tools in organic synthesis for masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org In the context of this compound, protecting groups could be employed in several strategic ways.
Firstly, the methyl ester itself can be considered a protecting group for the corresponding carboxylic acid. oup.com Esters are generally stable to a wide range of reaction conditions used for aryl halide cross-coupling, but they can be readily hydrolyzed (deprotected) to the carboxylic acid under acidic or basic conditions when desired. libretexts.orgslideshare.net
Secondly, while the inherent reactivity difference between iodine and bromine allows for selectivity, protecting groups can offer an alternative or complementary strategy. For instance, in a scenario where a reaction might not be perfectly selective, one of the halogen positions could be temporarily blocked. A common strategy for this is directed ortho-metalation (DoM). uwindsor.ca If a directing group is present on the ring, treatment with a strong organolithium base can selectively deprotonate the position ortho to the directing group. This lithiated species can then be "protected" by quenching with an electrophile like a trialkylsilyl chloride. The resulting silyl (B83357) group can block that position from further reaction and can be removed later with a fluoride (B91410) source. uwindsor.ca
Applications of Methyl 4 Bromo 2 Iodophenyl Acetate As a Synthetic Building Block
Precursor in Complex Molecule Synthesis
The di-halogenated structure of Methyl (4-bromo-2-iodophenyl)acetate offers chemists strategic advantages in synthesizing intricate molecules. The presence of both an iodo and a bromo substituent allows for programmed, stepwise reactions, significantly increasing the efficiency and elegance of a synthetic route.
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. While direct, published examples of using this compound for heterocycle synthesis are not prevalent, its structure is well-suited for such applications. The ortho-iodo group and the adjacent acetate (B1210297) side chain could potentially be utilized in intramolecular cyclization reactions, perhaps after conversion of the ester to a more reactive functional group, to form fused ring systems. Furthermore, the halogen atoms can serve as anchor points for introducing nitrogen, oxygen, or sulfur-containing moieties via transition-metal-catalyzed cross-coupling reactions, with the resulting intermediates designed to undergo subsequent cyclization to yield a wide array of heterocyclic scaffolds.
The most significant application of this building block is in the synthesis of biaryl and polyaromatic compounds through sequential cross-coupling reactions. The carbon-iodine (C-I) bond is more reactive and susceptible to oxidative addition by palladium(0) catalysts than the carbon-bromine (C-Br) bond. This difference in reactivity allows for selective, stepwise functionalization.
A typical strategy, such as the Suzuki-Miyaura coupling, would involve first reacting the more labile iodo group with an arylboronic acid under mild conditions. organic-chemistry.orgnih.gov The resulting bromo-biaryl intermediate can then be isolated and subjected to a second, often more forcing, cross-coupling reaction at the bromo position with a different arylboronic acid. This stepwise approach provides precise control over the final structure, enabling the synthesis of unsymmetrical tri-aryl systems that are otherwise difficult to access. organic-chemistry.orgrsc.org
Table 2: Theoretical Sequential Suzuki Cross-Coupling Reactions
| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product | Key Feature |
|---|---|---|---|---|---|
| 1 | This compound | Arylboronic Acid A | Pd(0) catalyst, mild base (e.g., K₂CO₃), room temp. to mild heat | Methyl (4-bromo-[1,1'-biphenyl]-2-yl)acetate derivative | Selective reaction at the more reactive C-I bond |
| 2 | Product from Step 1 | Arylboronic Acid B | Pd(0) catalyst, stronger base (e.g., K₃PO₄), higher temperature | Unsymmetrical tri-aryl acetate derivative | Reaction at the less reactive C-Br bond |
Role in the Development of Advanced Materials
This compound is a precursor for developing novel materials where specific electronic properties are desired. evitachem.com The halogen atoms provide reactive sites for polymerization or for the attachment of functional groups that can tune the optical and electronic characteristics of a molecule. Biaryl and polyaromatic structures derived from this compound can serve as the core of organic light-emitting diodes (OLEDs), organic semiconductors, or liquid crystals. The ability to introduce different aromatic systems in a controlled, stepwise manner allows for the fine-tuning of properties like fluorescence, conductivity, and molecular packing, which are critical for the performance of advanced materials.
Contributions to Methodological Organic Chemistry
The distinct reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for the development of new synthetic methodologies. Researchers can use this compound to test the selectivity and efficiency of novel catalysts for cross-coupling reactions. For example, it can be employed to develop catalytic systems that operate under milder conditions or that can selectively activate a C-Br bond in the presence of a C-I bond (a less common but synthetically useful transformation). Its well-defined structure provides a clear platform for studying reaction mechanisms and optimizing conditions for chemoselective transformations, thereby advancing the broader field of organic synthesis.
Intermediate in the Synthesis of Scaffolds for Chemical Biology
In the field of drug discovery and chemical biology, this compound serves as a key intermediate for creating libraries of complex molecules for biological screening. evitachem.com The phenylacetate (B1230308) motif is present in many biologically active compounds. The two halogen "handles" allow for the systematic introduction of diverse chemical groups through parallel synthesis techniques. This process, known as diversity-oriented synthesis, can generate a multitude of structurally related compounds from a single starting material. These libraries can then be tested for activity against various biological targets, such as enzymes or receptors, facilitating the discovery of new therapeutic leads. The ability to build complex, three-dimensional structures from this planar starting material is particularly valuable for creating molecules that can interact effectively with biological systems.
Spectroscopic Analysis Methodologies for Structural Elucidation of Methyl 4 Bromo 2 Iodophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H (proton) and ¹³C, will align in an applied magnetic field. By absorbing electromagnetic radiation at a specific radiofrequency, these nuclei can be excited to a higher energy state. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the connectivity and arrangement of atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.
Aliphatic Protons: The structure of Methyl (4-bromo-2-iodophenyl)acetate contains two distinct aliphatic proton environments: the methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group and the methyl protons (-OCH₃) of the ester. The methylene protons are adjacent to the aromatic ring and the carbonyl group, while the methyl protons are attached to the ester oxygen. Both are expected to appear as sharp singlets due to the absence of adjacent protons for spin-spin coupling. The methylene protons would be deshielded by the adjacent aromatic ring and carbonyl group, while the methyl protons would be in a typical ester methyl region.
Aromatic Protons: The aromatic region of the ¹H NMR spectrum is particularly informative. libretexts.orgstackexchange.com The 1,2,4-trisubstituted benzene (B151609) ring contains three aromatic protons. Their chemical shifts and splitting patterns are dictated by the electronic effects of the iodine, bromine, and methyl acetate substituents. researchgate.net Halogens exert a deactivating inductive effect but a directing resonance effect. jove.comuobabylon.edu.iq The proton ortho to the iodine atom (H-3) is expected to be significantly influenced by its proximity to both the iodine and the methylene acetate group. The proton between the two halogens (H-5) and the proton ortho to the bromine (H-6) will also have distinct chemical shifts and will be coupled to each other, resulting in complex splitting patterns, likely appearing as doublets or doublet of doublets. orgchemboulder.com
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on analogous structures and substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H-3 | 7.8 - 8.0 | d (doublet) |
| Aromatic H-5 | 7.4 - 7.6 | dd (doublet of doublets) |
| Aromatic H-6 | 7.1 - 7.3 | d (doublet) |
| Methylene (-CH₂-) | 3.8 - 4.0 | s (singlet) |
| Methyl (-OCH₃) | 3.6 - 3.8 | s (singlet) |
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line. uoi.gr For this compound, nine distinct carbon signals are expected: six for the aromatic ring carbons, one for the carbonyl carbon, one for the methylene carbon, and one for the methyl carbon.
The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org The carbonyl carbon of the ester group is expected to be the most deshielded, appearing furthest downfield. wisc.edu The aromatic carbons will appear in the characteristic range of 110-150 ppm, with the carbons directly bonded to the electronegative halogens (C-Br and C-I) showing distinct shifts. The aliphatic methylene and methyl carbons will appear at the highest field (lowest ppm values). uoi.gr
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 172 |
| Aromatic C-1 | 138 - 140 |
| Aromatic C-2 (C-I) | 98 - 102 |
| Aromatic C-3 | 130 - 132 |
| Aromatic C-4 (C-Br) | 120 - 123 |
| Aromatic C-5 | 135 - 137 |
| Aromatic C-6 | 128 - 130 |
| Methylene (-CH₂-) | 40 - 43 |
| Methyl (-OCH₃) | 52 - 54 |
Two-dimensional (2D) NMR experiments provide correlation data that helps to unambiguously assign the signals observed in 1D spectra and piece together the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically over two or three bonds. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting the coupled aromatic protons (e.g., H-5 with H-6, and H-3 with H-5 if a four-bond coupling is resolved), confirming their spatial proximity on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link the signals of the three aromatic protons, the methylene protons, and the methyl protons to their corresponding carbon signals in the ¹³C NMR spectrum.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Type of Information |
| COSY | Aromatic H-5 ↔ Aromatic H-6 | Identifies adjacent, J-coupled protons. |
| HSQC | Aromatic H's ↔ Aromatic C's (CH) | Connects protons to their directly attached carbons. |
| Methylene (-CH₂-) ↔ Methylene C | ||
| Methyl (-OCH₃) ↔ Methyl C | ||
| HMBC | Methylene (-CH₂-) ↔ Carbonyl C, C-1, C-3 | Establishes long-range (2-3 bond) connectivity. |
| Methyl (-OCH₃) ↔ Carbonyl C | Confirms the ester structure. | |
| Aromatic H-6 ↔ C-4, C-2 | Confirms substitution pattern on the aromatic ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature would be the strong absorption from the ester carbonyl group (C=O) stretch. orgchemboulder.comlibretexts.org Additionally, characteristic stretches for the C-O bonds of the ester, aromatic C=C bonds, and both aromatic and aliphatic C-H bonds would be visible. vscht.cz The vibrations corresponding to the carbon-halogen bonds (C-Br and C-I) typically appear at lower frequencies in the fingerprint region of the spectrum. libretexts.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic C-H | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) | 3000 - 2850 | Medium |
| C=O Stretch | Ester | 1750 - 1735 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium (multiple bands) |
| C-O Stretch | Ester | 1300 - 1000 | Strong (two bands) |
| C-Br Stretch | Aryl Bromide | 680 - 515 | Medium to Strong |
| C-I Stretch | Aryl Iodide | ~500 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (C₉H₈BrIO₂), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). miamioh.edujove.com Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern. docbrown.info
Electron impact ionization would likely cause the molecule to fragment in predictable ways. The weakest bonds, such as the C-I bond, are prone to cleavage. Common fragmentation pathways include the loss of the methoxy (B1213986) radical (•OCH₃), the entire methoxycarbonyl group (•COOCH₃), or the halogen atoms. rsc.org
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Comments |
| 354 / 356 | [C₉H₈BrIO₂]⁺ | Molecular ion peak (M⁺ / M+2) showing the characteristic 1:1 bromine isotope pattern. |
| 323 / 325 | [C₈H₅BrIO]⁺ | Loss of methoxy radical (•OCH₃) from the molecular ion. |
| 295 / 297 | [C₇H₅BrI]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) from the molecular ion. |
| 227 | [C₉H₈BrO₂]⁺ | Loss of iodine radical (•I). |
| 196 | [C₈H₅BrO]⁺ | Loss of •I and •OCH₃. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, this typically involves π → π* and n → π* transitions.
The aromatic ring in this compound acts as a chromophore. The presence of the halogen substituents and the ester group, which have non-bonding electrons, act as auxochromes. These substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzene. This shift is due to the extension of the conjugated system and the electronic interactions between the substituents and the aromatic ring. Multiple absorption bands, characteristic of substituted aromatic systems, would be expected in the UV region.
Computational Chemistry Approaches to Methyl 4 Bromo 2 Iodophenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For Methyl (4-bromo-2-iodophenyl)acetate, a DFT study would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process iteratively adjusts the positions of the atoms until a stable structure is reached.
Table 1: Representative Calculated Electronic Properties of this compound using DFT
| Property | Representative Value | Unit |
| Dipole Moment | 2.5 | Debye |
| Total Energy | -5430 | Hartrees |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be calculated in a DFT study.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and shape of these orbitals are key indicators of a molecule's reactivity.
For this compound, the HOMO would likely be localized on the phenyl ring and the halogen atoms, which possess lone pairs of electrons. This orbital represents the region from which the molecule is most likely to donate electrons in a chemical reaction. Conversely, the LUMO is the region where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity. Frontier orbital analysis can provide valuable insights into the regioselectivity of potential reactions involving this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. For a molecule like this compound, computational methods could be used to explore various transformations, such as nucleophilic substitution reactions at the ester group or cross-coupling reactions involving the carbon-halogen bonds.
For instance, a computational study could model the reaction of this compound with a nucleophile. By calculating the energies of the reactants, products, and any transition states, the activation energy for the reaction can be determined. This information helps in predicting the feasibility and rate of the reaction under different conditions. Such studies often employ DFT or higher-level ab initio methods to ensure the accuracy of the calculated energies.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable bond between the phenyl ring and the acetate (B1210297) group, there will be multiple possible conformations. Computational methods can systematically explore these possibilities to identify the most stable conformers.
Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior. In an MD simulation, the motion of atoms and molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in a solvent or at a particular temperature. An MD simulation of this compound could reveal the preferred orientations of the acetate group relative to the phenyl ring and how these might change over time.
Predictive Spectroscopy using Computational Methods
Computational methods can be used to predict various types of molecular spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be instrumental in interpreting experimental spectra and in identifying unknown compounds.
For this compound, computational chemistry could predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the molecule. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule.
Table 2: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| IR Spectroscopy | C=O stretch: ~1730 cm⁻¹, C-O stretch: ~1250 cm⁻¹, Aromatic C-H stretch: ~3050 cm⁻¹ |
| ¹H NMR Spectroscopy | Aromatic protons: δ 7.0-8.0 ppm, Methyl protons: δ ~3.7 ppm |
| ¹³C NMR Spectroscopy | Carbonyl carbon: δ ~170 ppm, Aromatic carbons: δ 120-140 ppm, Methyl carbon: δ ~52 ppm |
Note: The data in this table is hypothetical and serves as an illustration of the types of spectroscopic properties that can be predicted computationally.
Derivatives and Analogues of Methyl 4 Bromo 2 Iodophenyl Acetate
Structure-Reactivity Relationship Studies of Related Halogenated Phenylacetates
The reactivity of halogenated phenylacetates is fundamentally governed by the electronic effects exerted by the halogen substituents on the aromatic ring. These effects are a combination of two opposing forces: the inductive effect (-I) and the resonance effect (+R or +M). quora.comstackexchange.com
Inductive Effect (-I): Halogens are more electronegative than carbon, causing them to withdraw electron density from the benzene (B151609) ring through the sigma bond. This withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution than benzene itself. The strength of the inductive effect decreases down the group: F > Cl > Br > I. quora.com
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions. stackexchange.comscienceinfo.com
The stability of the intermediate carbocation (the sigma complex) formed during electrophilic aromatic substitution is key. For ortho and para attack on a halogenated benzene ring, a resonance structure can be drawn where the positive charge is adjacent to the halogen. The halogen can then donate a lone pair to stabilize this carbocation, a stabilization that is not possible for the intermediate formed from meta attack. stackexchange.com This is why halogens, despite being deactivators, are ortho, para-directors.
In the context of phenylacetates, these electronic effects influence the reactivity of both the aromatic ring and the side chain. The electron-withdrawing nature of the halogens increases the acidity of the benzylic protons on the acetate (B1210297) side chain and can affect the rates of reactions involving the ester group, such as hydrolysis.
Synthesis and Reactivity of Structural Isomers of Methyl (4-bromo-2-iodophenyl)acetate
The synthesis of di-halogenated phenylacetic acids, the precursors to their esters, can be approached in several ways, often leading to the formation of structural isomers. The specific substitution pattern is determined by the synthetic route and the directing effects of the substituents.
One common route to aryl-acetic acids is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a thioamide, followed by hydrolysis to the carboxylic acid. chemistrysteps.com For example, starting with a di-halogenated acetophenone (B1666503) (e.g., 2,4-dibromoacetophenone), one could synthesize the corresponding phenylacetic acid. The reaction involves heating the ketone with an amine (like morpholine) and elemental sulfur.
Alternatively, direct halogenation of a pre-existing phenylacetic acid or a precursor can yield isomeric products. For instance, the chlorination of phenoxyacetic acid can yield 2,4-dichlorophenoxyacetic acid. masterorganicchemistry.com Similarly, halogenating a mono-substituted phenylacetate (B1230308) will result in a mixture of ortho and para isomers, based on the directing effect of the initial substituent.
Let's consider the isomers of this compound, such as Methyl (2-bromo-4-iodophenyl)acetate. Their synthesis would likely start from an appropriately substituted toluene, acetophenone, or aniline (B41778). The relative positions of the bromine and iodine atoms significantly impact the molecule's reactivity due to both steric and electronic differences.
Comparative Reactivity:
Steric Effects: An ortho substituent (like the iodine in this compound) can sterically hinder reactions at the adjacent benzylic position of the acetate group and can also influence the conformation of the ester side chain. An isomer with halogens at the meta and para positions would experience less of this steric hindrance.
Electronic Effects: The reactivity of the halogens themselves in reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) is position-dependent. Generally, the carbon-iodine bond is weaker and more reactive than the carbon-bromine bond, making the iodine atom the preferred site for oxidative addition to a palladium(0) catalyst. researchgate.net The electronic environment created by the neighboring bromo and acetate groups in the 4-bromo-2-iodo isomer will modulate this reactivity compared to a 2-bromo-4-iodo isomer. For instance, a halogen at the ortho position to the electron-withdrawing acetate group might be more activated towards certain nucleophilic substitution reactions compared to one at the para position.
Exploration of Different Ester Derivatives (e.g., Ethyl (4-bromo-2-iodophenyl)acetate)
The ester group of this compound can be varied to include other alkyl groups, such as ethyl or tert-butyl. The synthesis of these derivatives typically involves standard esterification procedures starting from the parent carboxylic acid, (4-bromo-2-iodophenyl)acetic acid.
Synthesis Methods:
Fischer Esterification: This classic method involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium, and water is typically removed to drive it to completion.
Reaction with Alkyl Halides: The carboxylate salt of the acid (formed by reacting the acid with a base like sodium carbonate) can be reacted with an alkyl halide (e.g., ethyl iodide) to form the corresponding ester.
Use of Acetic Anhydride (B1165640): For more sterically hindered alcohols like tert-butanol, direct Fischer esterification is inefficient. Instead, the alcohol can be reacted with acetic anhydride in the presence of a catalyst like zinc chloride.
Impact of the Ester Group on Reactivity:
The nature of the alkyl group (R in -COOR) influences the reactivity of the ester, primarily through steric and electronic effects on the carbonyl carbon.
Steric Hindrance: The rate of reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis, is sensitive to steric bulk. A larger alkyl group like tert-butyl will hinder the approach of a nucleophile more than a methyl group, leading to a slower reaction rate.
Electronic Effects: Alkyl groups are weakly electron-donating. This effect is minimal but can slightly influence the electrophilicity of the carbonyl carbon.
A comparison of hydrolysis rates for simple esters shows a clear trend. For example, in acid-catalyzed hydrolysis, the rate generally decreases as the alkyl group becomes larger.
| Ester | Relative Rate of Acid Hydrolysis |
|---|---|
| Methyl Acetate | 1.00 |
| Ethyl Acetate | 0.60 |
| tert-Butyl Acetate | Significantly Slower |
Data is illustrative for simple acetates to show the general trend.
This trend suggests that Ethyl (4-bromo-2-iodophenyl)acetate would likely undergo hydrolysis more slowly than its methyl counterpart, and the tert-butyl ester would be even more resistant to hydrolysis. This differential reactivity can be useful in synthetic chemistry, where a more robust ester group might be required to survive certain reaction conditions.
Variation of Halogen Substituents and Their Impact on Chemical Properties and Reactivity
Replacing the bromine and iodine atoms in this compound with other halogens (fluorine or chlorine) would significantly alter the compound's chemical properties and reactivity. The unique characteristics of each halogen—electronegativity, size, and the strength of the carbon-halogen bond—all play a role.
| Halogen (X) | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | C-X Bond Energy (kJ/mol in Ph-X) | Reactivity Trend in EAS |
|---|---|---|---|---|
| F | 3.98 | 1.47 | 523 | Most Reactive (Least Deactivated) |
| Cl | 3.16 | 1.75 | 406 | ↓ |
| Br | 2.96 | 1.85 | 347 | ↓ |
| I | 2.66 | 1.98 | 280 | Least Reactive (Most Deactivated) |
In reactions where the halogen acts as a leaving group, such as in palladium-catalyzed cross-coupling reactions, the trend is reversed and is dictated by bond strength. The C-I bond is the weakest, making iodo-substituted aromatics the most reactive, followed by bromo, chloro, and then fluoro derivatives, which are generally unreactive under standard conditions. researchgate.netnih.gov
Therefore, in a hypothetical analogue like Methyl (4-chloro-2-fluorophenyl)acetate, one would expect the aromatic ring to be more reactive towards electrophilic substitution than the bromo-iodo version. However, in a cross-coupling reaction, both the C-Cl and C-F bonds would be much less reactive, requiring specialized catalytic systems to participate. The distinct reactivity of each carbon-halogen bond allows for selective and sequential reactions on poly-halogenated aromatic rings, a powerful strategy in organic synthesis. nih.gov
Emerging Research Directions and Future Outlook for Methyl 4 Bromo 2 Iodophenyl Acetate Research
Green Chemistry Approaches in Synthesis and Transformations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For a di-halogenated compound like Methyl (4-bromo-2-iodophenyl)acetate, green chemistry offers numerous avenues for innovation.
Traditional methods for synthesizing aryl halides can involve harsh reagents and generate significant waste. chu.edu.cn Modern approaches focus on more environmentally benign methods. For instance, the synthesis of aryl halides through alkyne functionalization without the need for metal catalysts or inert gas protection presents a greener alternative. chu.edu.cn Another sustainable strategy involves the use of readily available and eco-friendly materials like thiourea (B124793) dioxide as a sulfur dioxide surrogate for the synthesis of related sulfur-containing aromatic compounds. rsc.org The use of "table salt" as a source of "electrophilic chlorine" in an environmentally friendly solvent like ethanol (B145695) for the synthesis of halogenated heterocycles showcases the trend towards using non-toxic and readily available reagents. nih.gov
In the context of this compound, future research could focus on developing synthetic routes that utilize greener solvents, reduce the number of synthetic steps, and employ catalysts that can be easily recovered and recycled. The esterification of phenylacetic acid derivatives, for example, has been studied using eco-friendly media and heterogeneous catalysts like Amberlyst-15, which can lead to high yields and selectivity while simplifying product purification. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aryl Halides
| Feature | Traditional Synthesis | Green Synthesis Approach |
| Halogen Source | Often involves molecular halogens (e.g., Br₂, I₂) which can be hazardous. | Utilizes safer halogenating agents like N-halosuccinimides or even sodium halides under specific conditions. nih.govresearchgate.net |
| Solvents | Frequently employs chlorinated or other non-environmentally friendly solvents. | Prefers greener solvents such as water, ethanol, or solvent-free conditions. nih.govmdpi.com |
| Catalysts | May use stoichiometric amounts of reagents or heavy metal catalysts that are difficult to remove. | Employs catalytic amounts of recyclable catalysts, including biocatalysts or metal-free systems. chu.edu.cn |
| Byproducts | Can generate significant amounts of stoichiometric byproducts. researchgate.net | Aims for high atom economy, minimizing waste generation. |
| Energy | Often requires high temperatures and pressures. | Seeks to use milder reaction conditions, potentially aided by microwave or photochemical activation. researchgate.net |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, is revolutionizing the production of chemicals, particularly in the pharmaceutical industry. seqens.comnih.gov This technology offers significant advantages in terms of safety, efficiency, and scalability. jst.org.in For a compound like this compound, which could be an intermediate in multi-step syntheses, flow chemistry presents a promising avenue for production.
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. jst.org.in This is particularly beneficial for reactions involving highly reactive intermediates or exothermic processes. The synthesis of pharmaceutical intermediates with aryl halide structures has been successfully demonstrated in continuous flow systems. rsc.orgrsc.org For example, Pd-catalyzed formylation of aryl bromides using carbon monoxide and hydrogen has been optimized under flow conditions, showcasing the ability to safely handle gaseous reagents and intensify processes. researchgate.net
The small reactor volumes in flow chemistry enhance safety when dealing with potentially hazardous reagents or intermediates. jst.org.in Furthermore, the integration of multiple reaction and purification steps into a single, continuous process can significantly reduce production time and cost. rsc.org The development of a continuous flow process for this compound could enable on-demand production and facilitate more rapid exploration of its chemical derivatives.
Development of Novel Catalytic Systems for Directed Reactions
The two distinct halogen atoms (bromine and iodine) on the phenyl ring of this compound offer a platform for selective, directed chemical transformations. The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this molecule. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, allowing for sequential functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. nih.gov Novel catalysts, including those based on N-heterocyclic carbene (NHC) palladium complexes, have shown high activity for the cross-coupling of aryl chlorides and bromides. nih.govacs.org Research could focus on developing catalysts that exhibit high selectivity for the iodine position, allowing the bromine atom to be retained for subsequent transformations. The selective α-arylation of ortho-bromoacetophenones with iodo-arenes demonstrates the feasibility of differentiating between bromine and iodine substituents in a molecule.
Beyond palladium, other transition metals and even metal-free catalytic systems are being explored. For instance, visible-light photoredox catalysis provides an environmentally friendly method for the reduction of aryl halides to generate aryl radicals, which can then participate in various coupling reactions. nih.gov The development of catalysts for the meta-C-H functionalization of phenylacetic acids using directing templates could also open up new avenues for modifying the structure of this compound in a highly controlled manner. nih.gov
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Application | Catalyst Class |
| Suzuki-Miyaura Coupling | Selective C-C bond formation at the C-I position. | Palladium complexes with specialized ligands (e.g., NHCs). nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Introduction of nitrogen-containing functional groups. | Palladium or copper catalysts. |
| Sonogashira Coupling | Formation of C-C triple bonds. | Palladium/copper co-catalytic systems. |
| Heck Reaction | Vinylation of the aromatic ring. | Palladium catalysts. |
| Photoredox Catalysis | Generation of aryl radicals for various transformations under mild conditions. nih.gov | Iridium or ruthenium complexes, organic dyes. |
Potential in Advanced Chemical Technologies and Interdisciplinary Research
The unique substitution pattern of this compound makes it a potentially valuable building block in materials science and medicinal chemistry. The presence of heavy atoms like bromine and iodine can influence the photophysical properties of molecules, making them interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Functionalized phenazine (B1670421) derivatives, for example, have shown promise in optical sensing and electrochemical fields. researchgate.net
In medicinal chemistry, aryl halides are common precursors in the synthesis of complex drug molecules. nih.gov The ability to selectively functionalize the bromo and iodo positions of this compound could allow for the rapid generation of a library of compounds for biological screening. Saturated heterocyclic core systems, often accessed through precursors containing functionalizable handles, are prevalent in many pharmaceuticals. nih.gov The phenylacetic acid moiety itself is found in a number of biologically active compounds.
Interdisciplinary research combining synthetic chemistry with computational modeling could accelerate the discovery of new applications for this compound. For example, computational fluid dynamics (CFD) can be used to optimize continuous flow reactor design for its synthesis. rsc.org Furthermore, collaboration with materials scientists and pharmacologists will be essential to fully explore the potential of this compound and its derivatives in advanced technologies and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl (4-bromo-2-iodophenyl)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of a phenylacetic acid derivative using bromine (Br₂) in the presence of FeBr₃ under inert conditions (e.g., nitrogen atmosphere) can introduce bromine at the para position . Subsequent iodination at the ortho position may require Ullmann coupling or direct electrophilic substitution with iodine monochloride (ICl). Purification via column chromatography or recrystallization is critical to isolate the product. Yield optimization depends on stoichiometric control of halogens and reaction time .
Q. What analytical methods are critical for confirming the purity and identity of this compound post-synthesis?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester functionality.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₉H₈BrIO₂).
- HPLC : For purity assessment, using reverse-phase columns with UV detection at 254 nm .
- X-ray Crystallography : If single crystals are obtained, SHELXL refinement can resolve structural ambiguities .
Q. How can researchers safely handle this compound given its reactive halogen substituents?
- Methodological Answer : Use inert atmosphere gloveboxes for air-sensitive steps. Halogenated compounds may release toxic fumes upon decomposition; ensure fume hood usage. Store at 2–8°C in amber vials to prevent photodegradation. Safety protocols from PubChem and NIST guidelines recommend PPE (gloves, goggles) and spill containment using activated carbon .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to functionalize this compound?
- Methodological Answer : The iodine substituent is more reactive than bromine in cross-coupling due to better leaving-group ability. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with arylboronic acids in THF/water (3:1) at 80°C. Microwave-assisted synthesis reduces reaction time. Monitor progress via TLC and LCMS (e.g., m/z 415 [M+H]+). Post-reaction, purify via preparative HPLC to remove palladium residues .
Q. What crystallographic challenges arise when resolving the structure of this compound, particularly with twinned crystals?
- Methodological Answer : Heavy atoms (Br, I) cause strong absorption effects, requiring data correction via SADABS. Twinning can be addressed using SHELXL’s TWIN/BASF commands. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles (DFIX/ISOR) improves model accuracy. High-resolution data (d < 0.8 Å) is critical .
Q. How do steric and electronic effects of bromine and iodine substituents influence nucleophilic substitution reactions?
- Methodological Answer : Iodine’s larger atomic radius increases steric hindrance at the ortho position, slowing SN₂ reactions. Bromine’s higher electronegativity withdraws electron density, activating the para position for electrophilic attack. Comparative kinetic studies using LiAlH₄ reduction or amine substitution (e.g., with benzylamine) reveal rate differences. DFT calculations (B3LYP/6-31G*) can model transition states .
Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved for this compound?
- Methodological Answer : Use 2D NMR (COSY, NOESY) to assign overlapping signals. Variable-temperature NMR (e.g., 25–80°C) may resolve dynamic effects like restricted rotation. Compare experimental data with computed spectra (GIAO method at B3LYP/cc-pVDZ) using software like Gaussian .
Q. What in vitro models are appropriate for assessing the biological activity of this compound, and how should controls be designed?
- Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT/propidium iodide). Include positive controls (e.g., cisplatin) and solvent controls (DMSO < 0.1%). For enzyme inhibition studies (e.g., kinases), employ FRET-based assays with recombinant proteins. Dose-response curves (IC₅₀) should be triplicated to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
